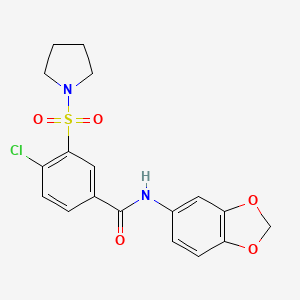
N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as BDDAB, is a compound that has been extensively studied for its potential applications in scientific research. BDDAB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Based on the information available, here is a comprehensive analysis of the scientific research applications of “N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide”:
Anticancer Activity
A series of compounds including the benzodioxol-5-yl moiety have been synthesized and evaluated for their anticancer activity. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia cells. The structure–activity relationship studies of these molecules have led to the identification of analogs with potent anticancer properties, indicating that this compound could serve as a template for further optimization in anticancer drug design .
Antioxidant Properties
Compounds with the 1,3-benzodioxole ring system, which is present in “N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide”, have been reported to exhibit significant antioxidant activity. This suggests potential applications in the development of treatments for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Tubulin Polymerization Inhibition
The benzodioxol-5-yl moiety is structurally similar to other compounds that have been studied for their ability to inhibit tubulin polymerization, an important target in cancer therapy. By interfering with microtubule assembly, these compounds can induce mitotic blockade and apoptosis in cancer cells .
Sedative and Hypotensive Effects
Compounds containing a 1,3-benzodioxole structure have been associated with sedative and hypotensive effects. This opens up research avenues for the use of “N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide” in the development of new sedatives or blood pressure-lowering medications .
Anticonvulsant Applications
The 1,3-benzodioxole ring system found in this compound has been linked to anticonvulsant activities. This suggests potential uses in the treatment of seizure disorders and epilepsy .
Antibacterial and Antitumor Effects
Research indicates that the 1,3-benzodioxole moiety can contribute to antibacterial and antitumor activities. This points to possible applications in creating new antibiotics or antitumor agents .
Spasmolytic Properties
The presence of the 1,3-benzodioxole ring system in a compound has been associated with spasmolytic effects, which could be beneficial in treating conditions that involve muscle spasms or contractions .
Pharmacophoric Fragment in Drug Design
The amide, amino amide, and aminopropanol functionalities, along with the 1,3-benzodioxole ring system, are common pharmacophoric fragments in biologically active compounds. This compound could be used as a starting point for the synthesis of new molecules with a broad spectrum of biological activities .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide may also affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-14-5-3-12(9-17(14)27(23,24)21-7-1-2-8-21)18(22)20-13-4-6-15-16(10-13)26-11-25-15/h3-6,9-10H,1-2,7-8,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGFABXQLCHNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B3015614.png)
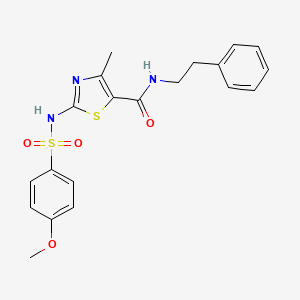
![3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3015618.png)

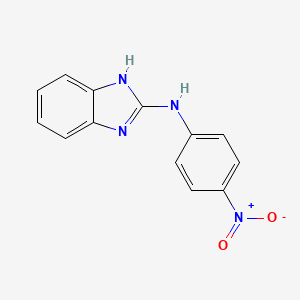

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)
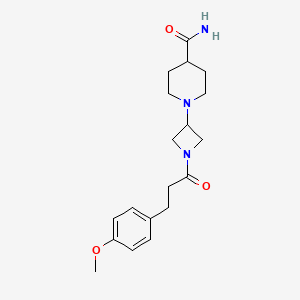

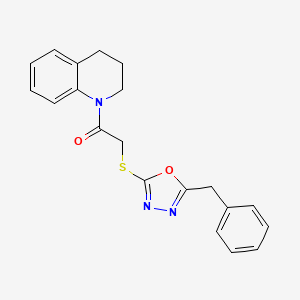
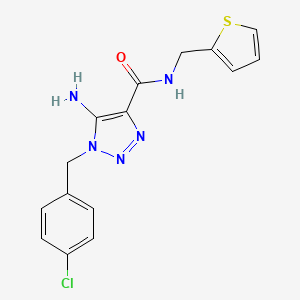
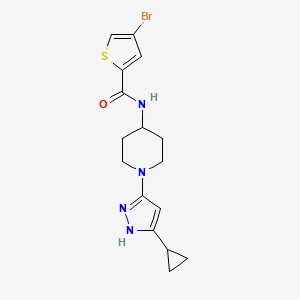
![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)
